FC131 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

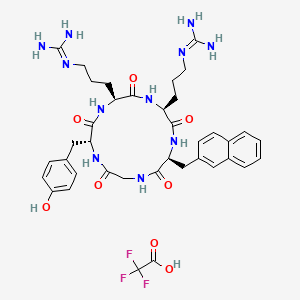

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N11O6.C2HF3O2/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21;3-2(4,5)1(6)7/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t26-,27-,28-,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRFPYRTUCUEQI-UVHONZKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48F3N11O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of FC131 TFA: An In-depth Technical Guide to its Antagonism of CXCR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of FC131 TFA, a potent and selective cyclopentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It outlines the molecular interactions, inhibitory activities, and key experimental methodologies used to characterize its function as a competitive antagonist of the CXCR4/CXCL12 axis.

Introduction: The CXCR4/CXCL12 Axis and the Role of this compound

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, are integral to numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. However, the CXCR4/CXCL12 axis is also implicated in various pathologies. It plays a critical role in the metastasis of many cancers, as tumor cells exploit this axis for homing and proliferation. Furthermore, CXCR4 serves as a primary co-receptor for T-cell tropic (X4) strains of the human immunodeficiency virus (HIV-1), facilitating viral entry into host cells.

FC131, a cyclic pentapeptide with the sequence cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-), emerged from structure-activity relationship (SAR) studies of the polyphemusin II-derived peptide, T140.[1][2] It is a highly potent and selective antagonist of CXCR4, making it a valuable tool for research and a lead compound for the development of novel therapeutics targeting CXCR4-mediated diseases.[1][2][3] This guide details its mechanism of action at the molecular level.

The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. This is a common counter-ion used during peptide synthesis and purification. Researchers should be aware that TFA salts can sometimes influence the results of in vitro and in vivo experiments, and appropriate controls should be considered.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist, directly competing with the natural ligand CXCL12 for binding to the CXCR4 receptor. By occupying the receptor's binding pocket, FC131 prevents the conformational changes required for receptor activation and subsequent intracellular signaling.[1]

Molecular Interactions

Extensive research combining ligand modifications, receptor mutagenesis, and computational modeling has elucidated the specific molecular interactions between FC131 and CXCR4.[4] The binding is characterized by a network of charge-charge interactions and hydrogen bonds:

-

The Arg² and 2-Nal³ side chains of FC131 interact with residues in the transmembrane helices TM-3 and TM-5 of CXCR4.

-

The Arg¹ residue forms charge-charge interactions with Asp¹⁸⁷ located in the second extracellular loop (ECL-2) of CXCR4.[1]

-

The backbone of FC131 interacts with the chemokine receptor-conserved Glu²⁸⁸.

These multiple points of contact anchor FC131 firmly within the CXCR4 binding site, effectively blocking access to CXCL12 and preventing the initiation of downstream signaling cascades.[1]

Quantitative Data: A Comparative Analysis

This compound exhibits high potency in inhibiting the binding of CXCL12 to CXCR4. The following table summarizes its performance in key assays and provides a comparison with other notable CXCR4 antagonists.

| Compound | Type | IC50 (nM) - [¹²⁵I]-SDF-1 Binding | IC50 (nM) - Calcium Mobilization | IC50 (nM) - Chemotaxis |

| FC131 | Cyclic Peptide | 4.5[3][5] | Not explicitly found | Not explicitly found |

| AMD3100 (Plerixafor) | Bicyclam Small Molecule | ~20-65 | Not explicitly found | 5.7 |

| T140 | 14-residue Peptide | ~2.5-4 | Not explicitly found | Not explicitly found |

| IT1t | Isothiourea Small Molecule | 2.1 - 8.0 | Not explicitly found | Not explicitly found |

| LY2510924 | Cyclic Peptide | 0.079 | Not explicitly found | 0.26 |

| FC131 Analogues (Amidine-containing) | Cyclic Peptide | ~0.5 - 2.0 | Not explicitly found | Not explicitly found |

Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used. The data presented here is for comparative purposes.

Inhibition of Downstream Signaling Pathways

By competitively antagonizing the CXCR4 receptor, this compound effectively blocks the initiation of CXCL12-induced intracellular signaling cascades. These pathways are broadly categorized into G-protein dependent and G-protein independent pathways.

G-Protein Dependent Signaling

Upon CXCL12 binding, CXCR4 couples primarily to the Gαi family of G-proteins. This leads to the activation of several key downstream pathways which are consequently inhibited by this compound:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

PLC/IP3/DAG Pathway: This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing processes like chemotaxis.

G-Protein Independent Signaling

CXCR4 can also signal independently of G-proteins, most notably through the JAK/STAT pathway, which is important for gene transcription and cell survival. This compound's antagonism of CXCR4 also prevents the initiation of this signaling cascade.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in displacing a radiolabeled ligand from the CXCR4 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR4

-

Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)

-

[¹²⁵I]-SDF-1 (radiolabeled CXCL12)

-

This compound

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize CXCR4-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, and a fixed concentration of [¹²⁵I]-SDF-1.

-

Incubation: Add the cell membrane preparation to each well and incubate for 60 minutes at 25°C with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit CXCL12-induced intracellular calcium flux.

Materials:

-

CXCR4-expressing cells (e.g., U87.CD4.CXCR4)

-

Fluo-4 AM (calcium-sensitive dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

CXCL12

-

This compound

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Protocol:

-

Cell Seeding: Seed CXCR4-expressing cells in a 96-well black-walled plate and incubate overnight.

-

Dye Loading: Load the cells with Fluo-4 AM and Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 10 minutes.

-

Stimulation: Add a fixed concentration of CXCL12 to all wells simultaneously.

-

Measurement: Measure the fluorescence intensity in real-time using a FLIPR.

-

Data Analysis: Calculate the inhibition of the CXCL12-induced calcium response for each concentration of this compound and determine the IC50 value.

Chemotaxis Assay (Transwell)

Objective: To quantify the ability of this compound to block CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Transwell inserts (with appropriate pore size)

-

Cell culture medium with 0.5% BSA

-

CXCL12

-

This compound

-

Calcein-AM or similar cell viability stain

-

Fluorescence plate reader

Protocol:

-

Assay Setup: Add medium containing CXCL12 to the lower chamber of the Transwell plate.

-

Cell Preparation: Resuspend CXCR4-expressing cells in medium and pre-incubate with serial dilutions of this compound for 30 minutes at 37°C.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.

-

Quantification: Remove non-migrated cells from the top of the insert. Stain the migrated cells in the lower chamber with Calcein-AM.

-

Measurement: Read the fluorescence of the migrated cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a highly potent and selective competitive antagonist of the CXCR4 receptor. Its mechanism of action is well-characterized, involving direct competition with the endogenous ligand CXCL12 and subsequent inhibition of critical downstream signaling pathways that regulate cell survival, proliferation, and migration. The robust in vitro assays detailed in this guide provide a framework for the continued investigation of this compound and the development of novel CXCR4-targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Function of FC 131 as CXCR4 antagonists - Creative Peptides [creative-peptides.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Roles of the MEK1/2 and AKT pathways in CXCL12/CXCR4 induced cholangiocarcinoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FC131 TFA in SDF-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of FC131 TFA and its role as a potent inhibitor of the Stromal Cell-Derived Factor-1 (SDF-1)/CXCL12 signaling pathway. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes.

Introduction to the SDF-1/CXCR4 Axis and FC131

The chemokine SDF-1, also known as CXCL12, and its primary receptor, CXCR4, form a critical signaling axis involved in a multitude of physiological and pathological processes. This includes stem cell homing, angiogenesis, immune responses, and organogenesis. Dysregulation of the SDF-1/CXCR4 axis is implicated in various diseases, notably cancer metastasis and HIV-1 entry into host cells. Consequently, CXCR4 has emerged as a significant therapeutic target.

FC131 is a synthetic, cyclic pentapeptide antagonist of CXCR4. It was developed through structure-activity relationship studies of T140, a peptide derived from polyphemusin II. FC131 exhibits high-affinity binding to CXCR4, effectively blocking the interaction of SDF-1 and thereby inhibiting its downstream signaling cascades.

The "TFA" in this compound refers to trifluoroacetic acid. It is important to understand that TFA is a counterion associated with FC131 as a result of the purification process, typically reverse-phase high-performance liquid chromatography (HPLC). While essential for maintaining the peptide's stability and solubility, TFA itself is not directly involved in the inhibitory mechanism against the SDF-1/CXCR4 interaction. However, the presence of TFA can influence the physicochemical properties of the peptide and may have off-target effects in some biological assays.

Mechanism of Action: Competitive Antagonism

FC131 functions as a competitive antagonist of the CXCR4 receptor. This means that FC131 directly competes with the endogenous ligand, SDF-1, for binding to the same site on the CXCR4 receptor. By binding to CXCR4, FC131 physically obstructs the binding of SDF-1, thereby preventing the conformational changes in the receptor that are necessary to initiate intracellular signaling. This blockade of SDF-1 binding is the primary mechanism through which FC131 exerts its inhibitory effects on SDF-1-mediated cellular responses.

Figure 1: Competitive inhibition of SDF-1 binding to CXCR4 by this compound.

Quantitative Data: Binding Affinity and Potency

The inhibitory activity of FC131 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of SDF-1 to CXCR4 by 50%.

| Parameter | Value | Assay Type | Cell Line | Radioligand |

| IC50 | 4.5 nM | Competitive Binding Assay | CEM | [¹²⁵I]-SDF-1 |

| IC50 | 126 nM | Competitive Binding Assay | - | - |

Note: Variations in IC50 values can arise from differences in experimental conditions, such as the cell line used, the specific radioligand, and the assay format.

Downstream Signaling Pathways Affected by this compound

The binding of SDF-1 to CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that regulate various cellular functions. By blocking this initial interaction, this compound effectively inhibits these downstream pathways.

Key signaling pathways inhibited by this compound include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway plays a central role in cell proliferation, differentiation, and migration.

-

Calcium Mobilization: SDF-1 binding to CXCR4 leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a second messenger to activate various downstream effectors.

Figure 2: SDF-1/CXCR4 signaling pathways inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of FC131 with the SDF-1/CXCR4 axis.

Competitive Radioligand Binding Assay

This assay quantifies the ability of FC131 to compete with a radiolabeled ligand for binding to CXCR4.

-

Materials:

-

CXCR4-expressing cells (e.g., CEM, Jurkat)

-

[¹²⁵I]-SDF-1α (radioligand)

-

Unlabeled this compound (competitor)

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a suspension of CXCR4-expressing cells in binding buffer.

-

In a 96-well filter plate, add a fixed concentration of [¹²⁵I]-SDF-1α.

-

Add increasing concentrations of this compound to the wells.

-

Add the cell suspension to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Wash the cells with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Calcium Mobilization Assay

This assay measures the ability of FC131 to inhibit SDF-1-induced intracellular calcium mobilization.

-

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

SDF-1α

-

This compound

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader

-

-

Procedure:

-

Load the CXCR4-expressing cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in assay buffer and plate them into a 96-well plate.

-

Add increasing concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of SDF-1α.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

The peak fluorescence intensity corresponds to the intracellular calcium concentration.

-

Plot the percentage of inhibition of the SDF-1-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.

-

ERK Phosphorylation Assay

This assay determines the effect of FC131 on SDF-1-induced ERK phosphorylation, a key downstream signaling event.

-

Materials:

-

CXCR4-expressing cells

-

SDF-1α

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Western blotting reagents and equipment or ELISA-based assay kit

-

-

Procedure (Western Blotting):

-

Starve the cells in serum-free media to reduce basal ERK phosphorylation.

-

Pre-treat the cells with increasing concentrations of this compound.

-

Stimulate the cells with SDF-1α for a short period (e.g., 5-10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with anti-phospho-ERK1/2 antibody, followed by a secondary antibody.

-

Visualize the bands and quantify the band intensity.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.

-

Calculate the ratio of phospho-ERK to total-ERK to determine the level of inhibition.

-

Figure 3: A generalized experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and specific antagonist of the CXCR4 receptor. Its mechanism of action is centered on the competitive inhibition of SDF-1 binding, which in turn blocks the activation of critical downstream signaling pathways. This inhibitory activity makes this compound a valuable tool for researchers studying the SDF-1/CXCR4 axis and a promising lead compound for the development of therapeutics targeting a range of diseases, including cancer and HIV. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other potential CXCR4 antagonists.

FC131 TFA: A Technical Guide to a Potent Anti-HIV Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) entry into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CXCR4, this compound effectively inhibits viral entry and subsequent replication. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: CXCR4 Antagonism

This compound exerts its anti-HIV activity by directly interfering with the initial stages of the viral lifecycle. The entry of X4-tropic HIV-1 into a host T-cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for X4-tropic strains is CXCR4. The subsequent interaction between the V3 loop of gp120 and the extracellular domains (specifically the N-terminal, ECL2, and ECL3) of CXCR4 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.

This compound, a cyclic pentapeptide analog, acts as a competitive antagonist at the CXCR4 receptor. It binds to CXCR4 and prevents the interaction with HIV-1 gp120, thereby blocking membrane fusion and viral entry.

Quantitative Data on Efficacy

The potency of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its analogs.

Table 1: CXCR4 Binding Affinity of this compound

| Compound | Assay | IC50 (nM) | Reference |

| This compound | Inhibition of [125I]-SDF-1 binding to CXCR4 | 4.5 | [1][2] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the binding of the natural ligand SDF-1 to the CXCR4 receptor.

Table 2: Anti-HIV Activity of FC131 and its Analogs

| Compound | HIV-1 Strain | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| FC131 | IIIB | 0.073 | >100 | >1370 | [3] |

| 37a | IIIB | 0.076 | >100 | >1316 | [3] |

| 37b | IIIB | 0.12 | >100 | >833 | [3] |

| 37c | IIIB | 0.088 | >100 | >1136 | [3] |

| 37d | IIIB | 0.11 | >100 | >909 | [3] |

| 37e | IIIB | 0.081 | >100 | >1235 | [3] |

| 37f | IIIB | 0.13 | >100 | >769 | [3] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of host cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental methodologies used in the evaluation of this compound, based on available information.

CXCR4 Binding Assay

This assay is designed to determine the affinity of a compound for the CXCR4 receptor by measuring its ability to displace a radiolabeled natural ligand, Stromal Cell-Derived Factor-1 (SDF-1).

-

Cell Culture: A cell line expressing the human CXCR4 receptor (e.g., CEM cells) is cultured under standard conditions.

-

Membrane Preparation: Cell membranes are harvested and homogenized to create a membrane fraction rich in CXCR4 receptors.

-

Binding Reaction: A constant concentration of radiolabeled [125I]-SDF-1 is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity of the filter is measured using a gamma counter to determine the amount of [125I]-SDF-1 bound to the CXCR4 receptors.

-

Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [125I]-SDF-1 to CXCR4.

Anti-HIV Activity Assay (MTT Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection.

-

Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured.

-

Infection: The MT-4 cells are infected with a known titer of an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB) in the presence of various concentrations of the test compound.

-

Incubation: The infected cells are incubated for a period that allows for viral replication and the induction of cytopathic effects in the absence of the inhibitor.

-

MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cell cultures. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent.

-

Quantification: The absorbance of the solubilized formazan is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC50 is determined in parallel by treating uninfected cells with the compound to assess its general cytotoxicity.

Synthesis of FC131

The synthesis of FC131 involves the stereoselective synthesis of (E)-alkene dipeptide isosteres as key building blocks to create the pseudopeptide analog.[4] While the full detailed protocol from the primary literature is not publicly available, the general approach involves:

-

Stereoselective Aziridinyl Ring-Opening Reactions: This is a key step to introduce specific stereochemistry.

-

Organozinc-Copper-Mediated anti-SN2' Reactions: This method is used to form the (E)-alkene dipeptide isosteres.

-

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support.

-

Cyclization: The linear peptide is cyclized to form the final cyclic pentapeptide structure.

-

Purification and Characterization: The final product is purified by chromatography and its structure confirmed by analytical methods such as mass spectrometry and NMR.

Visualizations

HIV-1 Entry and Inhibition by this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorbyt.com [biorbyt.com]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. Stereoselective synthesis of [L-Arg-L/D-3-(2-naphthyl)alanine]-type (E)-alkene dipeptide isosteres and its application to the synthesis and biological evaluation of pseudopeptide analogues of the CXCR4 antagonist FC131 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Binding Affinity of FC131 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of FC131 TFA, a potent antagonist of the CXCR4 receptor. This document details the available quantitative binding data, outlines the experimental protocols for its determination, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity of this compound

This compound is a well-characterized antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its binding affinity has been primarily quantified by its ability to inhibit the binding of the natural ligand, CXCL12 (also known as SDF-1), to the receptor. The most consistently reported metric for its binding affinity is the half-maximal inhibitory concentration (IC50).

| Compound | Target Receptor | Radioligand | Assay Type | IC50 (nM) | Reference |

| This compound | CXCR4 | [¹²⁵I]-SDF-1 | Radioligand Competition Binding | 4.5 | [1][2][3][4][5] |

Experimental Protocols: Determining CXCR4 Binding Affinity

The binding affinity of this compound to CXCR4 is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1) for binding to the target receptor.

Protocol: [¹²⁵I]-SDF-1 Competition Binding Assay

This protocol is a representative method based on standard practices for CXCR4 receptor binding assays.

1. Cell Culture and Membrane Preparation:

-

Cells expressing the human CXCR4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to a sufficient density.

-

The cells are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the CXCR4 receptors. The final membrane preparation is resuspended in an assay buffer.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

A fixed concentration of [¹²⁵I]-SDF-1 (the radioligand).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

The cell membrane preparation containing CXCR4 receptors.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR4 antagonist (e.g., AMD3100).

-

Total binding is determined in the absence of any competitor.

3. Incubation and Filtration:

-

The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

4. Data Acquisition and Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-SDF-1, is determined by non-linear regression analysis of the competition curve.

Mandatory Visualizations

CXCR4 Signaling Pathways

The binding of the natural ligand CXCL12 to the CXCR4 receptor activates several downstream signaling pathways that are crucial for cell migration, proliferation, and survival. As an antagonist, this compound blocks these signaling cascades. The diagram below illustrates the major G-protein dependent and independent signaling pathways initiated by CXCR4 activation.

Caption: CXCR4 Signaling Pathways Blocked by this compound.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the IC50 value of this compound.

Caption: Workflow for this compound Radioligand Binding Assay.

References

FC131 TFA: A Technical Guide to its Biological Activity and Function as a CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in a variety of physiological and pathological processes. As a competitive inhibitor of the natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), this compound effectively blocks the downstream signaling cascades that regulate cell migration, proliferation, and survival. This technical guide provides an in-depth overview of the biological activity and function of this compound, including its mechanism of action, quantitative data from key in vitro assays, detailed experimental protocols, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CXCR4 antagonism in fields such as oncology and infectious diseases.

Introduction

The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its ligand CXCL12 play a crucial role in numerous biological processes, including hematopoiesis, organogenesis, and immune cell trafficking. However, the dysregulation of the CXCR4/CXCL12 axis is implicated in the pathogenesis of various diseases. In oncology, this axis is a key driver of tumor metastasis, as cancer cells exploit it for homing, invasion, and proliferation. In the context of infectious diseases, CXCR4 serves as a major co-receptor for T-cell tropic (X4) strains of the human immunodeficiency virus (HIV-1), facilitating viral entry into host cells.

FC131, a cyclic pentapeptide, has emerged as a highly potent and selective antagonist of CXCR4. By competitively binding to the receptor, FC131 prevents the interaction of CXCL12 and subsequent receptor activation, thereby inhibiting the associated downstream signaling pathways. This targeted mode of action makes FC131 a valuable tool for both basic research and as a lead compound for the development of novel therapeutics aimed at modulating CXCR4 activity. The trifluoroacetate (TFA) salt of FC131 is a common formulation used in research settings.

Mechanism of Action

FC131 functions as a competitive antagonist at the CXCR4 receptor. It directly competes with the endogenous ligand CXCL12 for the same binding site on the receptor. By occupying this site, FC131 prevents the conformational changes in the CXCR4 receptor that are necessary for the activation of intracellular signaling cascades. This blockade of CXCR4 signaling is the basis for its therapeutic potential in CXCR4-driven pathologies.

Molecularly, the interaction between FC131 and CXCR4 is characterized by a network of interactions between the amino acid residues of the peptide and the receptor. These interactions effectively anchor FC131 within the binding pocket, sterically hindering the binding of CXCL12.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key performance metrics, providing a comparative overview of its potency.

| Assay Type | Parameter | This compound Value | Reference |

| Competitive Binding Assay | IC50 (inhibition of [125I]-SDF-1 binding) | 4.5 nM | [1][2][3] |

| Calcium Flux Assay | IC50 (inhibition of CXCL12-induced calcium mobilization) | Data not consistently reported in a standardized format. | |

| Cell Migration Assay | IC50 (inhibition of SDF-1-induced chemotaxis) | Data not consistently reported in a standardized format. | |

| Anti-HIV Activity | EC50 (inhibition of X4-tropic HIV-1 replication) | Varies by viral strain and cell type. |

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key in vitro assays used to characterize the biological activity of this compound.

CXCR4 Competitive Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the CXCR4 receptor, thereby determining its binding affinity (IC50).

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, CEM, or transfected HEK293 cells)

-

[125I]-SDF-1 (radiolabeled ligand)

-

This compound

-

Unlabeled CXCL12 (for determining non-specific binding)

-

Binding buffer (e.g., Tris-based buffer with BSA and divalent cations)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Cell Preparation: Harvest CXCR4-expressing cells and resuspend in binding buffer to a final concentration of 1-5 x 10^6 cells/mL.

-

Assay Setup: In a 96-well filter plate, add the following to each well:

-

A fixed volume of the cell suspension.

-

Serial dilutions of this compound.

-

A fixed concentration of [125I]-SDF-1.

-

For total binding wells, add binding buffer instead of this compound.

-

For non-specific binding wells, add a high concentration of unlabeled CXCL12.

-

-

Incubation: Incubate the plate at room temperature or 4°C for 1-3 hours to allow binding to reach equilibrium.

-

Washing: Wash the wells with cold binding buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

SDF-1-Induced Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a gradient of CXCL12.

Materials:

-

CXCR4-expressing cells

-

This compound

-

CXCL12 (SDF-1)

-

Transwell inserts (with appropriate pore size)

-

24-well plates

-

Migration buffer (e.g., serum-free media with BSA)

-

Staining solution (e.g., Crystal Violet or a fluorescent dye)

-

Microscope or plate reader

Procedure:

-

Cell Preparation: Resuspend CXCR4-expressing cells in migration buffer.

-

Inhibitor Pre-incubation: Incubate the cells with varying concentrations of this compound for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add migration buffer containing CXCL12 to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

-

Quantification:

-

Remove the non-migrated cells from the top of the insert membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope or quantify the signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation by CXCL12.

Materials:

-

CXCR4-expressing cells

-

This compound

-

CXCL12 (SDF-1)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Preparation and Dye Loading: Load the CXCR4-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound.

-

Signal Measurement:

-

Acquire a baseline fluorescence reading.

-

Add CXCL12 to stimulate the cells.

-

Immediately record the change in fluorescence intensity over time.

-

-

Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.

Signaling Pathways and Visualizations

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these pathways. The primary signaling axis involves the activation of heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits. These subunits, in turn, trigger multiple downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC)/Inositol trisphosphate (IP3) pathway, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are central to the cellular responses mediated by CXCR4, such as chemotaxis, gene transcription, proliferation, and survival.

Conclusion

This compound is a well-characterized and potent antagonist of the CXCR4 receptor. Its ability to competitively inhibit the binding of CXCL12 and block downstream signaling pathways makes it an invaluable tool for investigating the role of the CXCR4/CXCL12 axis in health and disease. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of CXCR4 antagonism. As research in this field continues to evolve, this compound will likely remain a critical component of studies targeting CXCR4-mediated pathologies.

References

Chemical and Physical Properties

An In-depth Technical Guide to the Structural Analysis and Mechanism of Action of FC131 TFA, a Potent CXCR4 Antagonist.

This guide provides a comprehensive overview of this compound, a synthetic cyclic pentapeptide that acts as a potent and selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] FC131 has garnered significant interest within the scientific community for its therapeutic potential in various pathological conditions, including HIV infection, cancer metastasis, and inflammatory diseases.[1] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its role in signaling pathways.

| Property | Value |

| Molecular Formula | C38H48F3N11O8 |

| Formula Weight | 843.85 g/mol |

| Purity | >98% (HPLC) |

| Solubility | Soluble in DMSO (up to 250 mg/mL) |

| CAS Number | 842166-42-1 |

Table 1: Chemical and physical properties of this compound.[2][3]

Mechanism of Action

FC131 exerts its biological effects by competitively binding to the CXCR4 receptor. This action prevents the binding of the receptor's natural ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[1] The interaction between CXCL12 and CXCR4 is crucial for numerous physiological and pathological processes, including cell trafficking, hematopoiesis, angiogenesis, and inflammation.[1] By blocking this interaction, FC131 effectively inhibits the downstream signaling cascades initiated by CXCR4 activation.[1]

Signaling Pathway

The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the inhibitory effect of FC131.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of FC131.

| Assay Type | Parameter | Value | Reference |

| Competitive Binding Assay | IC50 | 4.5 nM | [2][4][5][6] |

Table 2: Inhibitory concentration of FC131 in a competitive binding assay.

| FC131 Concentration | Cell Line | CXCL12 Concentration | Incubation Time | Percent Inhibition of Migration (%) |

| 1 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 10 - 20% |

| 10 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 40 - 60% |

| 100 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 80 - 95% |

| 1 µM | MDA-MB-231 | 100 ng/mL | 4 hours | > 95% |

Table 3: Inhibition of MDA-MB-231 cell migration by FC131.[7]

Experimental Protocols

Competitive Binding Assay

This protocol is used to determine the IC50 of FC131 for CXCR4.

1. Cell Preparation:

-

Harvest CXCR4-expressing cells and resuspend them in a binding buffer to a concentration of 1-5 x 10⁶ cells/mL.[1]

2. Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell suspension.[1]

-

50 µL of binding buffer containing a fixed concentration of [¹²⁵I]-SDF-1α (typically at its Kd).[1]

-

50 µL of binding buffer containing increasing concentrations of unlabeled FC131 for the competition curve.[1]

-

For total binding, add buffer alone.

-

For non-specific binding, add a high concentration of an unlabeled CXCR4 antagonist.[1]

-

3. Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]

4. Washing and Detection:

-

Harvest the cells onto a filter plate and wash with cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

5. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of FC131.

-

Plot the percentage of specific binding against the log concentration of FC131 to determine the IC50 value.

In Vitro Chemotaxis Assay (Boyden Chamber/Transwell)

This assay assesses the inhibitory effect of FC131 on cell migration towards a CXCL12 gradient.[8]

1. Cell Preparation:

-

Culture CXCR4-expressing cells to approximately 80% confluency.[8]

-

Serum-starve the cells for 4-6 hours before the assay.[8]

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[7][8]

2. Assay Setup:

-

Add medium containing CXCL12 to the lower chamber of the Transwell plate.[1]

-

Pre-incubate the cells with various concentrations of FC131 for 30 minutes at 37°C.[1]

-

Add the cell suspension containing FC131 to the upper chamber of the Transwell insert.[1]

3. Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).[1]

4. Quantification of Migration:

-

Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.[1]

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).[7]

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Conclusion

FC131 is a valuable research tool for investigating the role of the CXCR4/CXCL12 axis in health and disease.[1] Its high potency and selectivity make it an excellent probe for studying CXCR4-mediated signaling and for evaluating the therapeutic potential of CXCR4 antagonism.[1] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

References

In-Depth Technical Guide: Target Specificity and Selectivity of FC131 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC131, a cyclic pentapeptide, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] The trifluoroacetate (TFA) salt of FC131 is commonly used in research settings. The CXCR4 receptor, in conjunction with its endogenous ligand CXCL12 (stromal cell-derived factor-1, SDF-1), plays a pivotal role in a multitude of physiological and pathological processes. These include HIV-1 entry into host cells, cancer metastasis, and the mobilization of stem cells.[1] Consequently, CXCR4 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the target specificity and selectivity of FC131 TFA, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Target Specificity: High-Affinity Binding to CXCR4

FC131 exhibits high specificity and affinity for the human CXCR4 receptor. This interaction has been extensively characterized, demonstrating that FC131 acts as a competitive antagonist, directly competing with the natural ligand CXCL12 for the same binding site.

Quantitative Analysis of CXCR4 Binding Affinity

The potency of this compound in inhibiting the binding of CXCL12 to CXCR4 has been consistently demonstrated through radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Compound | Target | Assay Type | Cell Line | Radioligand | IC50 (nM) |

| This compound | Human CXCR4 | Radioligand Binding | --- | [¹²⁵I]-SDF-1 | 4.5[2] |

Table 1: In vitro binding affinity of this compound for human CXCR4.

Mechanism of Action and Signaling Pathway Modulation

FC131 exerts its antagonistic effect by physically occupying the binding pocket of the CXCR4 receptor, a G-protein coupled receptor (GPCR). This prevents the conformational changes necessary for receptor activation and downstream signaling. The primary signaling cascade initiated by the CXCL12/CXCR4 axis involves the Gαi subunit of the heterotrimeric G-protein complex.

Upon binding of CXCL12, CXCR4 activates Gαi, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of other downstream effectors such as the PI3K/Akt and MAPK pathways. By blocking the initial ligand-receptor interaction, FC131 effectively abrogates these downstream signaling events.

Signaling Pathway Diagram

Caption: FC131 competitively antagonizes CXCL12 binding to CXCR4, inhibiting Gαi-mediated signaling pathways.

Target Selectivity Profile

A critical aspect of a therapeutic antagonist is its selectivity for the intended target over other related receptors, which minimizes the potential for off-target effects. Studies on FC131 and its analogs have demonstrated a high degree of selectivity for CXCR4.

Selectivity Against Other Chemokine Receptors

Investigations into the cross-reactivity of FC131 have shown that it does not significantly interact with other closely related chemokine receptors. Specifically, it has been reported that FC131 analogs are selective for CXCR4 and do not exhibit activity at CXCR7 or the CCR5 receptor.[3][4] Furthermore, direct binding studies have observed no binding of FC131 to CXCR7.[5][6] This high selectivity is attributed to the specific molecular interactions between the cyclic pentapeptide structure of FC131 and the unique binding pocket of CXCR4.

| Compound | Target Receptor | Activity/Binding |

| FC131 Analogues | CXCR7 | No activity observed[3][4] |

| FC131 Analogues | CCR5 | No activity observed[3][4] |

| FC131 | CXCR7 | No binding observed[5][6] |

Table 2: Selectivity profile of FC131 and its analogues against other chemokine receptors.

It is noteworthy that substitutions of specific amino acid residues within the FC131 scaffold can alter its receptor preference, switching its selectivity from CXCR4 to CXCR7.[7] This further underscores the highly specific nature of the interaction between the parent FC131 molecule and the CXCR4 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target specificity and selectivity of this compound.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.

Objective: To determine the IC50 of this compound for CXCR4.

Materials:

-

Cells expressing the human CXCR4 receptor (e.g., Jurkat cells or transfected HEK293 cells).

-

Radiolabeled ligand: [¹²⁵I]-SDF-1α.[5]

-

Unlabeled competitor: this compound (serial dilutions).

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[5]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a suspension of CXCR4-expressing cells or cell membranes.

-

In a 96-well plate, add the cell suspension/membranes, a fixed concentration of [¹²⁵I]-SDF-1α, and varying concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for a radioligand competition binding assay to determine the IC50 of this compound.

Calcium Flux Assay (Functional Assay)

This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the natural ligand, providing a measure of its antagonistic activity.

Objective: To assess the functional antagonism of this compound at the CXCR4 receptor.

Materials:

-

Cells endogenously or recombinantly expressing CXCR4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CXCL12 (SDF-1α).

-

This compound.

-

Fluorometric imaging plate reader.

Procedure:

-

Load the CXCR4-expressing cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Aliquot the cell suspension into a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate.

-

Establish a baseline fluorescence reading in a fluorometric plate reader.

-

Inject a concentration of CXCL12 that elicits a submaximal response (e.g., EC80).

-

Continuously record the fluorescence intensity before and after the addition of CXCL12.

-

An increase in intracellular calcium is indicated by an increase in fluorescence. The inhibitory effect of this compound is determined by the reduction in the CXCL12-induced fluorescence signal.

-

Calculate the IC50 for the inhibition of the calcium response.

The Role of the Trifluoroacetate (TFA) Counter-ion

It is important for researchers to be aware that FC131 is typically supplied as a TFA salt, which results from the purification process using trifluoroacetic acid. Residual TFA in peptide preparations can sometimes influence experimental outcomes, and its potential effects should be considered when interpreting data from in vitro and in vivo studies.

Conclusion

This compound is a highly potent and selective antagonist of the CXCR4 receptor. Its specificity is underscored by its high binding affinity in the low nanomolar range and its lack of significant cross-reactivity with other chemokine receptors such as CXCR7 and CCR5. The mechanism of action involves direct competitive inhibition of CXCL12 binding, leading to the blockade of Gαi-mediated downstream signaling pathways that are crucial for cell migration and proliferation. The detailed experimental protocols provided herein serve as a guide for the accurate characterization of this compound and other CXCR4 antagonists. The high specificity and selectivity of this compound make it an invaluable tool for researchers investigating the physiological and pathological roles of the CXCL12/CXCR4 axis and a promising scaffold for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

In Silico Modeling of the FC131 and CXCR4 Interaction: A Technical Guide

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, including immune surveillance, hematopoiesis, and organogenesis.[1][2][3] Its exclusive endogenous ligand is the chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1).[3][4] The CXCL12/CXCR4 signaling axis is not only crucial for normal biological functions but is also implicated in the pathology of various diseases, most notably in cancer metastasis and as a co-receptor for T-tropic HIV-1 entry into host cells.[5][6][7] This has made CXCR4 a significant therapeutic target.

FC131, a synthetic cyclopentapeptide with the structure cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-), is a potent and selective antagonist of CXCR4.[5][8] Developed from structure-activity relationship studies of the T140 peptide, FC131 competitively inhibits the binding of CXCL12 to CXCR4, thereby blocking downstream signaling pathways.[5][9][10] Understanding the precise molecular interactions between FC131 and CXCR4 is critical for the rational design of novel, more effective therapeutics. In silico modeling, encompassing techniques like molecular docking and molecular dynamics, has been instrumental in elucidating these interactions at an atomic level.[9][11]

This technical guide provides a comprehensive overview of the in silico modeling of the FC131-CXCR4 interaction, summarizing quantitative binding data, detailing computational protocols, and visualizing the relevant biological and experimental workflows.

Quantitative Data: Binding Affinity of FC131 and Analogues

The potency of FC131 and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. These assays measure the ability of the compound to displace the radiolabeled native ligand, [¹²⁵I]-SDF-1, from the CXCR4 receptor.[12][13]

| Compound | Modification | IC₅₀ (nM) for [¹²⁵I]-SDF-1 Binding Inhibition |

| FC131 | - | 4.5 [13][14][15][16][17] |

| Analogue 15a | Arg-Arg Ψ[–C(=NH)−NH−] | 1.7[12] |

| Analogue 15b | Nal-Gly Ψ[–C(=NH)−NH−] | 0.8[12] |

| Analogue 15c | Gly-d-Tyr Ψ[–C(=NH)−NH−] | 1.3[12] |

| Analogue 15d | Arg-Nal Ψ[–C(=NH)−NH−] | 2.1[12] |

| Analogue 15e | Arg-Arg Ψ[–C(=NH)−NH−] | 2.3[12] |

Nal = 3-(2-naphthyl)alanine; Ψ indicates the ψ[−C(=NH)−NH−] substructure, an amidine type peptide bond isostere.[12]

In Silico Modeling of the FC131-CXCR4 Complex

Computational modeling has been a key strategy to understand the binding mode of FC131 in CXCR4, often validated by receptor mutagenesis and structure-activity relationship (SAR) data.[5][9] These models provide a structural framework for the potent antagonism observed.

Key Molecular Interactions

In silico studies, combined with experimental data, have identified several critical interactions between FC131 and CXCR4.[5][8][9] The binding site is located in a pocket formed by the transmembrane (TM) helices of the receptor.[5][18]

-

Arg¹ of FC131: Forms charge-charge interactions with Asp¹⁸⁷ located in the second extracellular loop (ECL-2) of CXCR4.[5][9]

-

Arg² of FC131: The side chain penetrates into the transmembrane bundle and interacts with residues in TM-3, specifically His¹¹³ and Asp¹⁷¹.[5][9]

-

2-Nal³ of FC131: The naphthylalanine side chain inserts into a hydrophobic pocket within TM-5.[5][9]

-

FC131 Backbone: Interacts with the highly conserved Glu²⁸⁸ in TM-7, an interaction mediated by two water molecules.[5][9]

-

D-Tyr⁵ of FC131: Points towards the extracellular side of the receptor.[5][9]

Experimental Protocols for In Silico Modeling

The following protocols outline the standard computational methodologies used to investigate the FC131-CXCR4 interaction.

Protocol 1: Induced-Fit Molecular Docking

This protocol is used to predict the binding pose of FC131 within the flexible binding site of CXCR4.

-

Receptor Preparation:

-

Start with the X-ray crystal structure of human CXCR4 (e.g., PDB ID: 3OE0).[5]

-

Utilize a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard) to process the structure.[5] This involves adding hydrogen atoms, assigning correct bond orders, creating disulfide bonds, and removing all water molecules.

-

Perform a restrained energy minimization of the protein structure to relieve steric clashes.

-

-

Ligand Preparation:

-

Obtain or build the 3D structure of FC131. A previously reported bioactive backbone conformation can be used as a starting point.[5]

-

Use a ligand preparation tool to generate low-energy 3D conformations, assign correct protonation states (e.g., at pH 7.4), and calculate partial atomic charges.

-

-

Induced-Fit Docking (IFD) Workflow:

-

Define the binding site (grid generation) based on the location of co-crystallized ligands (like CVX15) or known binding site residues (e.g., Asp¹⁷¹, Glu²⁸⁸).[5]

-

Perform an initial docking of the flexible FC131 ligand into a rigid receptor model.

-

For the top-scoring poses, refine the receptor structure by sampling side-chain conformations for residues within a defined distance (e.g., 5-6 Å) of the ligand.

-

Re-dock the ligand into the refined receptor structures.

-

Score the resulting complexes using a comprehensive scoring function that accounts for van der Waals, electrostatic, and solvation terms.

-

-

Analysis:

-

Analyze the top-ranked docking poses based on their docking scores and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts, charge-charge interactions).

-

Compare the predicted binding mode with experimental data from mutagenesis studies to validate the model.[5]

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are performed to study the dynamic stability of the docked FC131-CXCR4 complex and to further refine the binding interactions.

-

System Setup:

-

Select the most plausible FC131-CXCR4 complex from the docking results as the starting structure.

-

Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological salt concentration.

-

-

Equilibration:

-

Perform a series of restrained MD simulations to equilibrate the system.

-

Initially, apply strong positional restraints to the protein and ligand heavy atoms, allowing the water and lipid molecules to relax around them.

-

Gradually reduce the restraints on the protein side chains, then the backbone, and finally the ligand over several simulation steps, while slowly raising the temperature and pressure to the target values (e.g., 310 K, 1 bar).

-

-

Production Simulation:

-

Run an unrestrained production MD simulation for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.

-

Use periodic boundary conditions and calculate long-range electrostatic interactions using an appropriate method (e.g., Particle Mesh Ewald).

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

Examine the persistence of key intermolecular interactions (e.g., hydrogen bonds, salt bridges) identified in the docking pose.

-

Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and stable regions of the receptor upon ligand binding.

-

Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

-

CXCR4 Signaling and Inhibition by FC131

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, activating intracellular signaling pathways that regulate cell migration, survival, and proliferation.[1][2] FC131 acts as a competitive antagonist, physically blocking CXCL12 from binding to the receptor and thereby preventing the initiation of these downstream cascades.[8]

Major CXCR4 Signaling Pathways:

-

G-protein Dependent Pathways: CXCR4 primarily couples to the Gαi subtype of heterotrimeric G-proteins.[1][4]

-

Gαi Activation: Inhibits adenylyl cyclase, decreasing intracellular cAMP levels.

-

Gβγ Subunit Activation: The liberated Gβγ dimer activates Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[4] Gβγ also activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and migration.[2][4]

-

MAPK/ERK Pathway: Downstream of both G-protein and PI3K activation, the Ras-Raf-MEK-ERK pathway is activated, leading to changes in gene transcription and proliferation.[6]

-

-

G-protein Independent Pathways:

-

JAK/STAT Pathway: CXCR4 activation can lead to the recruitment and phosphorylation of JAK2 and JAK3, which in turn phosphorylate STAT proteins.[1][3][4] Activated STATs translocate to the nucleus to regulate gene expression.

-

β-Arrestin Pathway: Following phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, leading to its internalization and desensitization, but also initiating distinct signaling cascades.[2]

-

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. abeomics.com [abeomics.com]

- 5. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. FC131 TFA (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]

- 15. abmole.com [abmole.com]

- 16. biorbyt.com [biorbyt.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FC131 TFA in vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC131 is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune responses, HIV entry into cells, and cancer metastasis.[1] FC131 inhibits the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4 with a reported IC50 of 4.5 nM.[1][2] These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the antagonist activity of FC131 TFA on CXCR4 signaling. The trifluoroacetate (TFA) salt form is a common result of peptide synthesis and purification.

Mechanism of Action and Signaling Pathway

CXCR4 is a GPCR that primarily couples to the Gαi family of G proteins. Upon binding of its ligand, CXCL12, CXCR4 undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. FC131 acts by competitively binding to CXCR4, thereby preventing CXCL12-mediated activation and subsequent downstream signaling events.

Below is a diagram illustrating the CXCR4 signaling pathway and the inhibitory action of FC131.

Caption: CXCR4 signaling pathway and inhibition by FC131.

Experimental Protocol: Calcium Flux Assay for FC131 Activity

This protocol describes a fluorescent-based calcium flux assay to measure the antagonist effect of FC131 on CXCL12-induced calcium mobilization in a human cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells or HEK293 cells stably expressing CXCR4).

Materials and Reagents

-

Cell Line: Jurkat (T-lymphocyte) cell line or HEK293/CXCR4 stable cell line.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like sterile, nuclease-free water or DMSO.[3] Store at -20°C or -80°C.[3]

-

CXCL12 (SDF-1α): Recombinant human CXCL12. Prepare a stock solution and store as per the manufacturer's instructions.

-

Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional but recommended): An anion-exchange transport inhibitor to prevent dye leakage.

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Experimental Workflow Diagram

Caption: Workflow for the calcium flux assay.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture cells under standard conditions (37°C, 5% CO2).

-

On the day of the assay, harvest cells and centrifuge. Resuspend the cell pellet in Assay Buffer to the desired density.

-

Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density of approximately 50,000 cells per well.

-

-

Dye Loading:

-

Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's protocol. Probenecid can be included to improve dye retention.

-

Add an equal volume of the dye loading solution to each well containing cells.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentrations.

-

After the dye loading incubation, gently add the diluted FC131 solutions to the appropriate wells. Include a vehicle control (Assay Buffer with the same concentration of solvent as the highest FC131 concentration).

-

Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.

-

-

Fluorescence Measurement:

-

Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a stable baseline reading for 10-20 seconds.

-

Using the instrument's injector, add a pre-determined concentration of CXCL12 (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment) to all wells simultaneously.

-

Immediately after injection, continue to measure the kinetic fluorescence response for 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by setting the response in the vehicle control wells (CXCL12 only) to 100% and the response in wells with no CXCL12 to 0%.

-

Plot the normalized response against the logarithm of the FC131 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of FC131.

-

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a sample table for presenting the results of the this compound dose-response experiment.

Table 1: Antagonist Activity of FC131 on CXCL12-Induced Calcium Flux

| FC131 Conc. (nM) | Log [FC131] (M) | Mean ΔRFU (n=3) | Std. Deviation | % Inhibition |

| 0 (Vehicle) | N/A | 15,234 | 876 | 0 |

| 0.1 | -10 | 14,890 | 754 | 2.2 |

| 1 | -9 | 12,045 | 632 | 20.9 |

| 5 | -8.3 | 7,890 | 412 | 48.2 |

| 10 | -8 | 4,567 | 354 | 70.0 |

| 50 | -7.3 | 1,234 | 156 | 91.9 |

| 100 | -7 | 876 | 98 | 94.2 |

| Calculated IC50 (nM) | 4.8 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

General Considerations

-

Solubility: FC131 is a peptide; ensure complete solubilization in the chosen solvent before preparing dilutions.[1]

-

TFA Effects: Trifluoroacetic acid is often present in synthetic peptides and can affect cellular assays at high concentrations. It is important to include a vehicle control that accounts for any potential effects of the TFA salt.[4]

-

Agonist Concentration: The calculated IC50 for a competitive antagonist is dependent on the concentration of the agonist used. It is crucial to use a consistent concentration of CXCL12 (e.g., EC80) across all experiments for comparable results.

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase to obtain robust and reproducible results. A cell viability assay, such as an MTT assay, can be performed to rule out cytotoxicity of FC131 at the tested concentrations.[3]

References

Application Notes and Protocols for FC131 TFA in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction